REACTION_CXSMILES
|
[NH:1]([CH2:6][C:7]([OH:9])=[O:8])[CH2:2][C:3]([OH:5])=[O:4].B(F)(F)F.[CH3:14][CH2:15]OCC.[CH2:19](O)[CH3:20]>>[NH:1]([CH2:6][C:7]([O:9][CH2:19][CH3:20])=[O:8])[CH2:2][C:3]([O:5][CH2:14][CH3:15])=[O:4] |f:1.2|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
N(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 3 days
|
Duration
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3 d
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo to a volume of 150 ml
|
Type
|
ADDITION
|
Details
|
A saturated NH4Cl solution (500 ml) was added
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with CH2Cl2 (3×250 ml)
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
The crude product was distilled at 10 mm Hg
|
Name
|
|
Type
|
product
|
Smiles
|
N(CC(=O)OCC)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65.2 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |